molecular formula C22H22O12 B8078314 Hesperetin 3'-O-glucuronide

Hesperetin 3'-O-glucuronide

Cat. No.: B8078314
M. Wt: 478.4 g/mol
InChI Key: PJAUEKWZQWLQSU-WDXLFLMVSA-N
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Description

Hesperetin 3’-O-glucuronide: is a metabolite of hesperetin, a flavonoid predominantly found in citrus fruits such as oranges and lemons. This compound is formed through the glucuronidation process, where a glucuronic acid molecule is attached to hesperetin. Hesperetin 3’-O-glucuronide is known for its various biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hesperetin 3’-O-glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The enzymatic hydrolysis involves the use of enzymes such as rhamnosidase to convert hesperidin to hesperetin. The glucuronidation process is typically carried out using uridine diphosphate-glucuronosyltransferase (UGT) enzymes .

Industrial Production Methods: Industrial production of hesperetin 3’-O-glucuronide involves the extraction of hesperidin from citrus fruits, followed by its enzymatic conversion to hesperetin and subsequent glucuronidation. This process can be optimized for large-scale production by using bioreactors and immobilized enzymes to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Hesperetin 3’-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hesperetin 3’-O-glucuronide, which may exhibit different biological activities .

Scientific Research Applications

Chemistry: In chemistry, hesperetin 3’-O-glucuronide is used as a model compound to study the glucuronidation process and its impact on the biological activity of flavonoids .

Biology: In biological research, this compound is studied for its role in cellular processes such as cell migration, differentiation, and apoptosis. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipocyte differentiation .

Medicine: Hesperetin 3’-O-glucuronide has potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and inflammatory conditions. Its anti-inflammatory and antioxidant properties make it a promising candidate for drug development .

Industry: In the food and pharmaceutical industries, hesperetin 3’-O-glucuronide is used as a natural additive and supplement due to its health benefits. It is also explored for its potential use in functional foods and nutraceuticals .

Mechanism of Action

Hesperetin 3’-O-glucuronide exerts its effects through various molecular targets and pathways. It reduces the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and microsomal triglyceride transfer protein (MTP) activity. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of these lipoproteins, thereby lowering cholesterol levels . It also activates PPARγ, which is involved in adipocyte differentiation and glucose metabolism .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAUEKWZQWLQSU-WDXLFLMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341533
Record name Hesperetin 3'-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hesperetin 3'-O-glucuronide
Reactant of Route 2
Hesperetin 3'-O-glucuronide
Reactant of Route 3
Hesperetin 3'-O-glucuronide
Reactant of Route 4
Hesperetin 3'-O-glucuronide
Reactant of Route 5
Hesperetin 3'-O-glucuronide
Reactant of Route 6
Hesperetin 3'-O-glucuronide

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